molecular formula C26H26N4O4S B11373813 5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide

5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide

Cat. No.: B11373813
M. Wt: 490.6 g/mol
InChI Key: WTGUYIHVRZEPPK-UHFFFAOYSA-N
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Description

The compound 5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrimidine core substituted with multiple functional groups, including an ethylphenyl, furan, methanesulfonyl, and phenyl groups. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions

    Pyrimidine Core Formation: The pyrimidine core can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Substituent Introduction: The ethylphenyl and furan groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Sulfonylation: The methanesulfonyl group is typically introduced via sulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the substituted pyrimidine with the appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to alterations in cellular pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE: can be compared with similar compounds such as:

The uniqueness of 5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE lies in its complex structure and potential for diverse applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C26H26N4O4S

Molecular Weight

490.6 g/mol

IUPAC Name

5-[(4-ethylphenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonyl-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H26N4O4S/c1-3-19-11-13-20(14-12-19)17-30(18-22-10-7-15-34-22)23-16-27-26(35(2,32)33)29-24(23)25(31)28-21-8-5-4-6-9-21/h4-16H,3,17-18H2,1-2H3,(H,28,31)

InChI Key

WTGUYIHVRZEPPK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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